N-(2-ethoxyethyl)cyclopropanamine
Description
N-(2-Ethoxyethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a 2-ethoxyethyl chain (-CH₂CH₂-O-CH₂CH₃). This compound combines the steric constraints of the cyclopropane ring with the polar, ether-containing side chain, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
1094353-64-6 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)cyclopropanamine |
InChI |
InChI=1S/C7H15NO/c1-2-9-6-5-8-7-3-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
AQQNLJQBQCJJSO-UHFFFAOYSA-N |
SMILES |
CCOCCNC1CC1 |
Canonical SMILES |
CCOCCNC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations
Substituent Effects: Ether groups (e.g., ethoxy, methoxyethoxy) enhance solubility in polar solvents but reduce volatility.
Synthetic Flexibility : Reductive amination and hydrogenation are versatile for cyclopropanamine derivatives, enabling scalable synthesis .
Property Predictions : The target compound’s CCS values are expected to be lower than N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine due to its shorter side chain .
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